1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole is a heterocyclic compound featuring both benzimidazole and fluorobenzene moieties linked by a sulfonyl group. It is a potent and selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1) [], an enzyme involved in detoxifying aldehydes produced during the metabolism of various substances including the anticancer drug cyclophosphamide. This inhibitory activity makes 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole a promising candidate for enhancing the efficacy of cyclophosphamide-based chemotherapy.
1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole can be synthesized through the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole []. This reaction utilizes 4-fluorobenzenesulfonyl chloride as the arylsulfonylating agent in the presence of a base like triethylamine. The reaction likely proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-hydroxymethyl-1H-benzimidazole attacks the sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.
The crystal structure of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole reveals that the benzimidazole and benzene rings are not coplanar but exhibit a dihedral angle of 84.1° []. This non-planarity is likely due to steric hindrance between the hydrogen atoms on the adjacent rings. The tert-butyl group attached to the benzene ring shows rotational disorder in the crystal structure.
1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole acts as a selective inhibitor of ALDH3A1 by binding to the enzyme's aldehyde-binding pocket []. This binding prevents ALDH3A1 from metabolizing aldophosphamide, an active metabolite of cyclophosphamide, into its inactive form, carboxyphosphamide. Consequently, inhibiting ALDH3A1 with 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole increases the intracellular concentration of aldophosphamide, thereby enhancing its cytotoxic effects on cancer cells.
The primary application of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole explored in the provided literature is its potential use as a chemosensitizer in cancer therapy []. By inhibiting ALDH3A1, it enhances the sensitivity of cancer cells to mafosfamide (a cyclophosphamide analog) treatment. This effect has been observed in lung adenocarcinoma and glioblastoma cell lines expressing ALDH3A1. Notably, primary lung fibroblasts lacking ALDH3A1 expression did not exhibit increased sensitivity to mafosfamide in the presence of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole analogs, highlighting the specificity of its action.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5